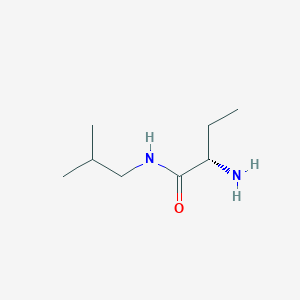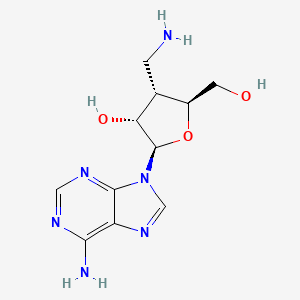
3'-(Aminomethyl)-3'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Aminomethyl)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound features an aminomethyl group replacing the hydroxyl group at the 3’ position of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-3’-deoxyadenosine typically involves multi-step organic synthesis. One common approach starts with the protection of the adenosine molecule to prevent unwanted reactions at other functional groups. The hydroxyl group at the 3’ position is then selectively activated and replaced with an aminomethyl group through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(Aminomethyl)-3’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-(Aminomethyl)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3’-(Aminomethyl)-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: This compound can be used in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: It can be used in the development of diagnostic tools and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3’-(Aminomethyl)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The aminomethyl group can form additional hydrogen bonds, altering the structure and function of nucleic acids. This can inhibit the activity of enzymes involved in nucleic acid synthesis and repair, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyadenosine: Lacks the aminomethyl group and has different biochemical properties.
2’-Deoxyadenosine: Another nucleoside analog with modifications at the 2’ position.
Cordycepin (3’-deoxyadenosine): A naturally occurring nucleoside analog with known biological activity.
Uniqueness
3’-(Aminomethyl)-3’-deoxyadenosine is unique due to the presence of the aminomethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification can enhance its interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
522608-00-0 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-(aminomethyl)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
PABMMPANDATMIF-HUKYDQBMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CN)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CN)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
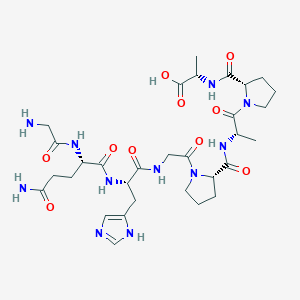

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
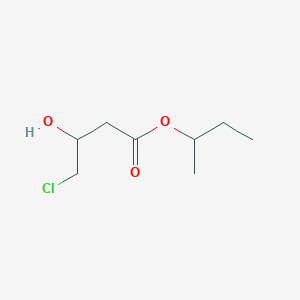
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
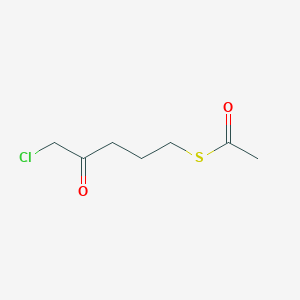
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
